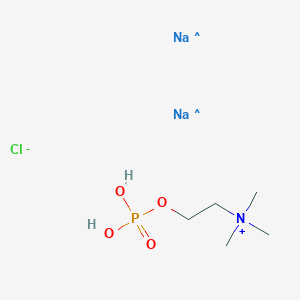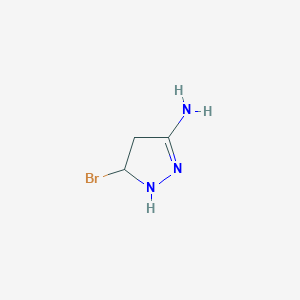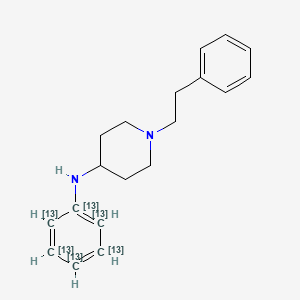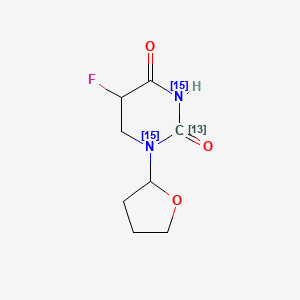
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a class of compounds known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, an oxolan ring, and isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the fluorine atom using fluorinating agents.
- Isotopic labeling with carbon-13 and nitrogen-15, which can be achieved through the use of isotopically labeled starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The oxolan ring provides structural stability, while the isotopic labeling allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1,3-diazinane-2,4-dione: Lacks the oxolan ring and isotopic labeling.
5-fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated structure but different functional groups.
Dihydrouracil: Similar core structure but lacks the fluorine atom and oxolan ring.
Uniqueness
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorination, oxolan ring, and isotopic labeling. These features enhance its stability, reactivity, and suitability for detailed mechanistic studies, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C8H11FN2O3 |
|---|---|
Molekulargewicht |
205.16 g/mol |
IUPAC-Name |
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h5-6H,1-4H2,(H,10,12,13)/i8+1,10+1,11+1 |
InChI-Schlüssel |
BSRXJERNQPNWEO-HLDOMDIUSA-N |
Isomerische SMILES |
C1CC(OC1)[15N]2CC(C(=O)[15NH][13C]2=O)F |
Kanonische SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
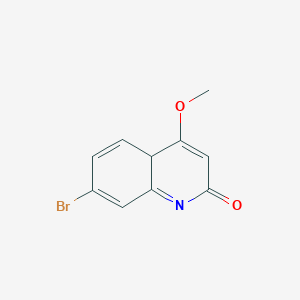
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
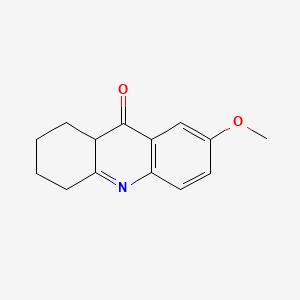
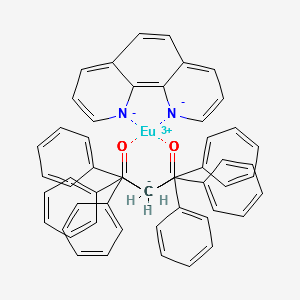
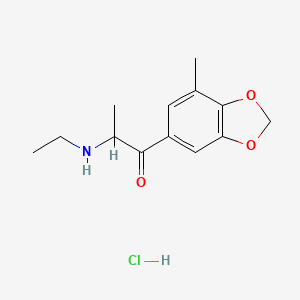
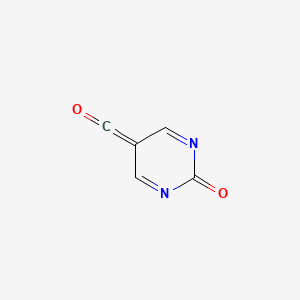
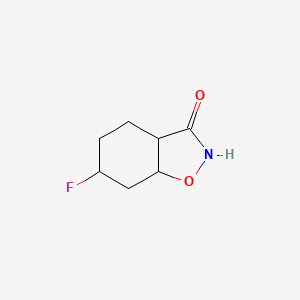
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)

![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
